2-cyclopropyl-5-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis

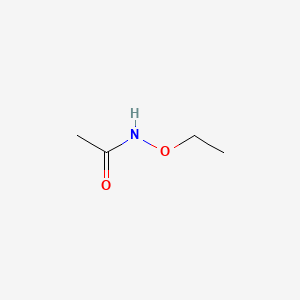

While specific chemical reactions involving 2-cyclopropyl-5-methoxybenzoic acid are not mentioned in the literature, similar compounds have been involved in reactions such as reductive oxyamination .Safety and Hazards

The safety data sheet for 2-cyclopropyl-5-methoxybenzoic acid indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Mecanismo De Acción

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Benzoic acid derivatives are known to participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . The specific interactions of 2-cyclopropyl-5-methoxybenzoic acid with its targets would depend on the nature of these targets and the biochemical context.

Biochemical Pathways

Benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific functional groups and targets .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual .

Result of Action

Benzoic acid derivatives can have a variety of effects at the molecular and cellular level, depending on their specific functional groups and targets .

Action Environment

The action, efficacy, and stability of 2-cyclopropyl-5-methoxybenzoic acid can be influenced by various environmental factors. These may include the physiological environment (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2-cyclopropyl-5-methoxybenzoic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cyclopropylmethyl bromide", "4-methoxybenzyl alcohol", "Sodium hydride", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium sulfite", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "Sodium chloride", " | |

Número CAS |

1250297-02-9 |

Nombre del producto |

2-cyclopropyl-5-methoxybenzoic acid |

Fórmula molecular |

C11H12O3 |

Peso molecular |

192.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.